molecular formula C26H24FN3O2S B2933753 3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylquinoline CAS No. 872206-12-7

3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylquinoline

Cat. No.: B2933753
CAS No.: 872206-12-7
M. Wt: 461.56
InChI Key: ANTGPDNWBNAFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylquinoline is a useful research compound. Its molecular formula is C26H24FN3O2S and its molecular weight is 461.56. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The compound 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-(phenylsulfonyl)quinoline has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It acts as an inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Cellular Effects

In cellular models, 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-(phenylsulfonyl)quinoline has been observed to inhibit uridine and adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner . This inhibition could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-(phenylsulfonyl)quinoline exerts its effects by reducing the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km) . This suggests that the compound acts as a non-competitive inhibitor .

Temporal Effects in Laboratory Settings

The inhibitory effect of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-(phenylsulfonyl)quinoline on ENT1 and ENT2 could not be washed out, indicating that it is an irreversible inhibitor . This suggests that the compound could have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given its interaction with ENTs, it could potentially influence nucleotide synthesis and adenosine function .

Properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2S/c1-19-11-12-23-21(17-19)26(25(18-28-23)33(31,32)20-7-3-2-4-8-20)30-15-13-29(14-16-30)24-10-6-5-9-22(24)27/h2-12,17-18H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTGPDNWBNAFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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